molecular formula C22H33NO3 B090308 Cyclomethycaine CAS No. 139-62-8

Cyclomethycaine

Cat. No. B090308
CAS RN: 139-62-8
M. Wt: 359.5 g/mol
InChI Key: YLRNESBGEGGQBK-UHFFFAOYSA-N
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Description

Cyclomethycaine is a local anesthetic . It was first approved for use by the Food and Drug Administration in 1948 . The IUPAC name for Cyclomethycaine is 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester .


Synthesis Analysis

While specific synthesis details for Cyclomethycaine were not found, local anesthetics are generally synthesized through a series of chemical reactions . The process often involves the combination of specific sodium ion (Na+) channel sites on the nerve membrane .


Molecular Structure Analysis

The molecular formula of Cyclomethycaine is C22H33NO3 . Its average mass is 359.502 Da and its monoisotopic mass is 359.246033 Da .


Physical And Chemical Properties Analysis

Cyclomethycaine has a density of 1.1±0.1 g/cm3, a boiling point of 486.4±25.0 °C at 760 mmHg, and a flash point of 248.0±23.2 °C . It has a molar refractivity of 104.3±0.3 cm3, and a molar volume of 340.4±3.0 cm3 .

Scientific Research Applications

  • Toxic Cardiac Reaction to Drugs Absorbed Percutaneously : A study reported a case where a 2-month-old boy became critically ill with heart block, congestive heart failure, and convulsions following the cutaneous application of Cyclomethycaine for treating seborrheic dermatitis. This highlights the potential toxic effects of local anesthetics like Cyclomethycaine (Tenley & Friedman, 1966).

  • Effectiveness in Treating Morphine Dependence : A study demonstrated that Cyclomethycaine and its enantiomers, which display α2C-adrenoreceptor agonism and α2A-adrenoreceptor antagonism, significantly decreased naloxone-precipitated withdrawal symptoms in mice at very low doses. This indicates the potential of Cyclomethycaine in managing opioid addiction (Del Bello et al., 2012).

  • Safety and Toxicity Assessments : Cyclomethycaine has been evaluated for safety and toxicity. For instance, a study on the safety assessment of Cyclomethicone (a related compound) found that it was safe as a cosmetic ingredient in present practices of use. Although not directly about Cyclomethycaine, this study provides insights into the safety profiles of related compounds (International Journal of Toxicology, 1991).

  • Cyclometalation Mechanisms : Research into the mechanisms of cyclometalation, including the study of compounds like Cyclomethycaine, has been conducted. Such studies provide a deeper understanding of chemical processes and applications in various fields like catalysis and material science (Davies, Donald, & Macgregor, 2005).

  • Endothelial Toxicity of Related Compounds : Studies on compounds similar to Cyclomethycaine, like Cyclosporine, have been conducted to understand their impact on endothelial cells, which can provide insights into potential side effects and toxicity levels (Gallego et al., 1994).

Safety And Hazards

While specific safety and hazard information for Cyclomethycaine was not found, it is generally recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRNESBGEGGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057643
Record name Cyclomethycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclomethycaine

CAS RN

139-62-8
Record name Cyclomethycaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclomethycaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclomethycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOMETHYCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
JJ Sciarra, SP Patel - Journal of Pharmaceutical Sciences, 1976 - Wiley Online Library
… including benzocaine, cyclomethycaine, and methapyrilene … of benzocaine and cyclomethycaine. Ethylcellulose films … release of benzocaine, cyclomethycaine, and methapyrilene …
Number of citations: 33 onlinelibrary.wiley.com
G Nygard, WH Shelver… - Journal of Pharmaceutical …, 1979 - Wiley Online Library
… of propranolol and the internal standard (cyclomethycaine) from plasma at pH 7.4 and 12 … phosphate buffer (pH 7.4 and 0.1 M), 5 ml of solvent containing 0.16 pg of cyclomethycaine …
Number of citations: 38 onlinelibrary.wiley.com
EW Brockemeyer, EP Guth - Journal of the American Pharmaceutical …, 1955 - Elsevier
… The ability of the six bases used in this study to release cyclomethycaine varied widely. The … in the rate of release of cyclomethycaine since hydrogen bentonite base containing 5.570 …
Number of citations: 10 www.sciencedirect.com
JL Schmidt, LE Blockus, RK Richards - Anesthesia & Analgesia, 1953 - journals.lww.com
… A pharmacologic study of pramoxine is also included, comparisons in many instances being made with cyclomethycaine sulfate,** a drug which resembles pramoxine in its fields of …
Number of citations: 19 journals.lww.com
M Rabinovitch, M Destefano - Journal of Cellular Physiology, 1975 - Wiley Online Library
… In a typical experiment, in the presence of 0.1 mM cyclomethycaine, adhesion of Sa I to … each of fluphenazine, chlorpromazine or cyclomethycaine, were rounded and refractile (fig. …
Number of citations: 62 onlinelibrary.wiley.com
G Nygard, WH Shelver, SKW Khalil - Journal of Pharmaceutical Sciences, 1979 - Elsevier
… a volumetric pipet, 1.0 ml of the stock cyclomethycaine solution was transferred to a 500-ml … ml of methylene chloride containing 0.16 pg of cyclomethycaine sulfate/ml were added. The …
Number of citations: 13 www.sciencedirect.com
HM Stevens - Journal of the Forensic Science Society, 1984 - Elsevier
… Cyclomethycaine ruptures with the release of p-cyclohexyloxybenzyl alcohol and the keto groups of diethylpropion, dipipanone, dyclonine and methadone were reduced with no rupture …
Number of citations: 2 www.sciencedirect.com
JA Tenley, S Friedman - The Journal of Pediatrics, 1966 - Elsevier
A 2-month-old boy became critically ill with heart block, congestive heart failure, and convulsions after the cutaneous application of cyclomethycaine and methapyrilene hydrochloride in …
Number of citations: 3 www.sciencedirect.com
A CAMPHORSULKONATE, A DIHYDROCHLORIUE… - academic.oup.com
… Actions and Uses Cyclomethycaine sulfate, a topical anesthetic agent, belongs to the benzoic acid … Cyclomethycaine sulfate acts on damaged or diseased skin and on the mucosa of the …
Number of citations: 0 academic.oup.com
WB Bass, LA Schroeder… - Anesthesia & Analgesia, 1954 - journals.lww.com
… of cyclomethycaine in the same base. U-0045 lactate gave an average anesthetic duration of one hundred and two minutes in 16 animals; the average for cyclomethycaine in the same …
Number of citations: 1 journals.lww.com

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